molecular formula C20H16ClN3O2 B2485512 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-67-2

5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2485512
CAS No.: 1359483-67-2
M. Wt: 365.82
InChI Key: GWLJDIVRFIBIGA-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of 4-chlorobenzylamine with 4-methoxyphenylhydrazine, followed by cyclization with a suitable diketone or aldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is usually maintained between 60-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products depending on the nature of the reagents and reaction conditions .

Scientific Research Applications

5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(4-methoxybenzyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorobenzyl and methoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-26-17-8-4-15(5-9-17)18-12-19-20(25)23(10-11-24(19)22-18)13-14-2-6-16(21)7-3-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLJDIVRFIBIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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